molecular formula C13H8ClF3N2O B8488976 N-(2-chloro-pyridin-3-yl)-2-trifluoromethyl-benzamide

N-(2-chloro-pyridin-3-yl)-2-trifluoromethyl-benzamide

Cat. No. B8488976
M. Wt: 300.66 g/mol
InChI Key: IVDINYWADXZIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-pyridin-3-yl)-2-trifluoromethyl-benzamide is a useful research compound. Its molecular formula is C13H8ClF3N2O and its molecular weight is 300.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-pyridin-3-yl)-2-trifluoromethyl-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-pyridin-3-yl)-2-trifluoromethyl-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-chloro-pyridin-3-yl)-2-trifluoromethyl-benzamide

Molecular Formula

C13H8ClF3N2O

Molecular Weight

300.66 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H8ClF3N2O/c14-11-10(6-3-7-18-11)19-12(20)8-4-1-2-5-9(8)13(15,16)17/h1-7H,(H,19,20)

InChI Key

IVDINYWADXZIOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4.57 g 3-amino-2-chloropyridine (36 mmol) and 30 mL pyridine were mixed in an ice bath. 8.24 g 2-trifluoromethyl benzoyl chloride (40 mol) was then added. After return to room temperature and reaction for 4 hr, the reaction was quenched by water. After extraction three times by ethyl acetate, an ethyl acetate layer was collected and washed by 1M HCl solution. After drying, filtration, concentration, and purification by silicon-gel column, 9.9 g solid was obtained, with a yield of 92%.
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Yield
92%

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